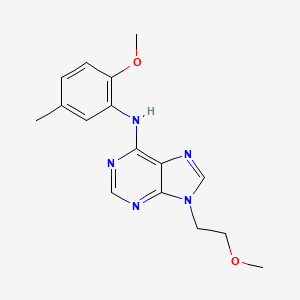

N-(2-methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

9-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-11-4-5-13(23-3)12(8-11)20-15-14-16(18-9-17-15)21(10-19-14)6-7-22-2/h4-5,8-10H,6-7H2,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUMLPMFNBAIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer distinct pharmacological properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 368.43 g/mol. The compound features a purine scaffold with methoxy and methyl substituents that potentially influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O3 |

| Molecular Weight | 368.43 g/mol |

| Structural Features | Purine derivative with methoxy and methyl groups |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it significantly inhibited the growth of breast cancer cells in vitro, suggesting potential as an anticancer agent.

Antiviral Properties

The compound has also shown promise in antiviral applications. Preliminary investigations revealed that it could inhibit viral replication in cell cultures, indicating its potential utility in treating viral infections.

Enzyme Interaction Studies

In biochemical assays, the compound was found to interact with key enzymes involved in metabolic pathways. For instance, it demonstrated competitive inhibition against adenosine deaminase, which is crucial in purine metabolism.

Case Studies

-

Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 - Antiviral Activity Assessment : In a controlled experiment against influenza virus strains, this compound reduced viral titers significantly compared to untreated controls.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of purin-6-amines is typically substituted with aryl or heteroaryl groups. Key analogs include:

- N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine (): Features a 3-chlorophenyl group, synthesized via microwave-assisted nucleophilic substitution.

- 6-(5-bromo-2-methoxyphenyl)-9H-purin-2-amine (): A bromo-methoxyphenyl substituent introduces steric bulk and electron-withdrawing effects, which may alter π-stacking interactions in biological targets.

- Ponatinib derivatives (): Dimethylphosphorylphenyl groups at the 6-position contribute to kinase inhibition (e.g., ABL1 IC₅₀ = 3.58 nM), highlighting the role of polar substituents in potency.

Substituent Variations at the 9-Position

The 9-position influences conformational flexibility and pharmacokinetics:

- 9-Cyclopentyl and 9-tetrahydro-2H-pyran-4-yl (): Bulky alicyclic groups in CDK inhibitors improve target selectivity by reducing off-binding.

- 9-Ethyl (): Simple alkyl chains enhance metabolic stability but may limit solubility.

- 9-(2,2-Diethoxyethyl) (): Ethoxy chains increase hydrophilicity, beneficial for aqueous solubility.

Data Tables

Table 2: Substituent Effects on Properties

Preparation Methods

Alkylation of 6-Chloropurine

6-Chloropurine serves as the primary starting material due to its commercial availability and reactivity. The alkylation process typically employs 2-methoxyethyl bromide or iodide in the presence of a base:

Reaction Conditions

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Temperature: 60–80°C

-

Time: 12–24 hours

The reaction proceeds via an SN2 mechanism, with the base deprotonating the purine’s N9 position to enhance nucleophilicity. Using polar aprotic solvents like DMF improves the solubility of 6-chloropurine and facilitates the reaction.

Key Data

Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Nucleophilic Amination at the 6-Position

The 6-chloro group in 9-(2-methoxyethyl)-6-chloropurine is displaced by 2-methoxy-5-methylaniline to form the target compound.

Direct Amination Under Thermal Conditions

Early methods utilized high-temperature reactions without catalysts:

Reaction Conditions

While this approach avoids metal catalysts, yields are moderate (50–65%) due to incomplete conversion and side reactions.

Palladium-Catalyzed Coupling

Modern protocols employ palladium catalysts to enhance efficiency:

Reaction Conditions

-

Ligand: Xantphos (10 mol%)

-

Base: Cesium carbonate (Cs₂CO₃)

-

Solvent: Toluene or 1,4-dioxane

-

Temperature: 100–110°C

-

Time: 12–18 hours

This method achieves yields of 80–90% with >98% purity. The mechanism involves oxidative addition of the palladium catalyst to the C–Cl bond, followed by transmetalation with the aryl amine.

Key Data

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

Solvent Selection

Stoichiometry

A 1.2:1 molar ratio of 2-methoxy-5-methylaniline to 9-(2-methoxyethyl)-6-chloropurine minimizes unreacted starting material.

Temperature Control

-

Alkylation: Temperatures >80°C increase 7-alkylated byproducts.

-

Amination: Reactions below 100°C result in incomplete conversion.

Structural Characterization

The final product is validated using spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, H-8), 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.40 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.70 (s, 3H, OCH₃), 3.55 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 2.30 (s, 3H, ArCH₃).

-

¹³C NMR: 156.8 (C-6), 152.1 (C-2), 135.5 (ArC), 70.4 (OCH₂CH₂), 58.9 (OCH₃), 20.1 (ArCH₃).

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₁₇H₂₀N₅O₂ ([M+H]⁺): 334.1612

-

Observed: 334.1609.

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the purine C6 position and alkylation at N8. A two-step approach is recommended:

Intermediate Preparation : React 6-chloropurine with 2-methoxyethyl groups under mild ethanol conditions, using trifluoroacetic acid (TFA) as a catalyst (1:1.3 molar ratio, 24 h stirring at RT) .

Final Step : Substitute the chloro group with 2-methoxy-5-methylphenylamine in dimethylformamide (DMF) at 90°C for 2.5 h, with triethylamine as a base.

- Critical Controls : Monitor reaction progress via TLC/HPLC. Neutralize intermediates with NH₄OH to avoid side reactions. Recrystallize from ethanol for purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s molecular structure?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). Anisotropic refinement of non-hydrogen atoms and riding models for hydrogen atoms ensure accurate bond-length/angle measurements .

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C NMR (e.g., methoxy groups: δ ~3.3–3.8 ppm; aromatic protons: δ ~6.5–8.0 ppm).

- Elemental Analysis : Confirm purity via CHN analysis (e.g., Thermo Scientific Flash 2000 Analyzer) .

Advanced Research Questions

Q. How do substituents at the N9 and C6 positions influence the compound’s binding affinity to biological targets?

- Methodological Answer :

- Substituent Effects :

- N9 (2-methoxyethyl) : Enhances solubility and membrane permeability due to ether groups. Compare with analogs (e.g., oxolanyl or isopropyl substituents) to assess steric/electronic impacts on target binding .

- C6 (2-methoxy-5-methylphenyl) : The methoxy group may participate in hydrogen bonding (e.g., with kinase active sites), while the methyl group modulates lipophilicity.

- Experimental Design :

- Synthesize analogs with varying substituents.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies can resolve contradictions in activity data arising from tautomeric forms of the compound?

- Methodological Answer :

- Tautomer Identification : Employ ¹⁵N NMR or X-ray crystallography to detect tautomeric equilibria (e.g., amino vs. imino forms at N6). For example, N-methoxy purines exhibit significant tautomerism under basic conditions .

- Activity Correlation : Compare biological assays (e.g., enzyme inhibition) across tautomer-stabilized analogs. Use computational tools (e.g., DFT) to predict dominant tautomers in physiological conditions .

Q. How can molecular docking studies predict interactions between this compound and enzyme targets like adenylate cyclase?

- Methodological Answer :

- Docking Workflow :

Target Preparation : Retrieve adenylate cyclase structure (PDB ID). Optimize protonation states with tools like PROPKA.

Ligand Preparation : Generate 3D conformers of the compound using RDKit.

Docking Software : Use AutoDock Vina or Schrödinger Glide. Focus on key interactions (e.g., hydrogen bonds with methoxy groups, π-π stacking with purine) .

- Validation : Cross-check docking poses with mutagenesis data or co-crystal structures of related inhibitors (e.g., SQ22536, a known adenylate cyclase inhibitor) .

Q. What purification techniques are recommended for isolating this compound, considering its polarity and functional groups?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with a gradient of 0–10% methanol in dichloromethane. For polar by-products, switch to reverse-phase HPLC (C18 column, acetonitrile/water) .

- Recrystallization : Ethanol or methanol is ideal due to the compound’s moderate solubility. Monitor crystal growth via slow evaporation to avoid amorphous solids .

Q. How should researchers analyze hydrogen bonding and π-π interactions in the crystal lattice to understand packing arrangements?

- Methodological Answer :

- Crystallographic Tools : Use Mercury (CCDC) to visualize intermolecular interactions. Key metrics:

- H-Bonding : Measure N–H⋯N/O distances (e.g., 2.8–3.2 Å) and angles (>120°).

- π-π Stacking : Calculate centroid-centroid distances (3.4–4.0 Å) and dihedral angles (<10°) .

- Energy Calculations : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

Data Contradiction Analysis

Q. How can discrepancies in biological activity between in vitro and in vivo studies be addressed?

- Methodological Answer :

- Metabolic Stability : Test compound stability in liver microsomes. If rapid metabolism occurs (e.g., demethylation of methoxy groups), modify substituents (e.g., replace methoxy with CF₃) .

- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution using radiolabeled compounds (e.g., ¹⁴C labeling at the purine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.